2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid
Overview
Description
2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid is a chemical compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This compound is characterized by its unique structure, which includes a thiophene ring attached to an oxazole ring, making it a valuable molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
It has been suggested that this compound could be a potential inhibitor of the enzyme mpges-1 , which plays a significant role in inflammation and cancer .
Mode of Action
If it indeed targets mpges-1 as suggested , it may inhibit the enzyme’s activity, thereby reducing the production of prostaglandin E2 (PGE2), a molecule involved in inflammation and pain signaling.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid typically involves the following steps:
Thiophene Derivative Formation: The starting material, thiophene, undergoes halogenation to introduce a halogen atom, such as bromine, at the 2-position.
Oxazole Ring Formation: The halogenated thiophene is then reacted with an appropriate amine and a carbonyl compound to form the oxazole ring.
Acid Formation: The resulting oxazole derivative is further processed to introduce the acetic acid group, yielding the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiophene or oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and receptor interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid is unique due to its specific structural features. Similar compounds include:
2-(Thiophen-2-yl)propanoic acid: This compound lacks the oxazole ring, making it structurally different.
2-(Thiophen-2-yl)ethanamine: This compound has an amine group instead of the acetic acid group.
2-(Thiophen-2-yl)propionic acid: This compound has a longer carbon chain compared to the acetic acid derivative.
Each of these compounds has distinct properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)4-6-5-13-9(10-6)7-2-1-3-14-7/h1-3,5H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLXRJJKQSNTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CO2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082414-36-5 | |
Record name | 2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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